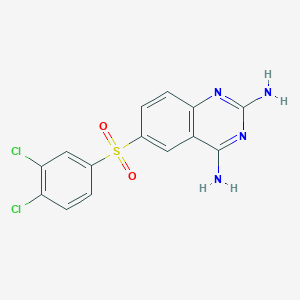
6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
Preparation Methods
The synthesis of 6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine typically involves the reaction of anthranilic acid with amides, followed by sulfonylation and chlorination steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and sulfonation reactions are typical, with reagents such as sulfuryl chloride and chlorinating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with desired biological activities.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
6-(3,4-Dichlorophenyl)sulfonylquinazoline-2,4-diamine can be compared with other quinazoline derivatives such as:
Gefitinib: An anticancer drug that targets the epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
What sets this compound apart is its unique sulfonyl group, which enhances its binding affinity and specificity towards certain molecular targets .
Properties
CAS No. |
51123-28-5 |
|---|---|
Molecular Formula |
C14H10Cl2N4O2S |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)sulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H10Cl2N4O2S/c15-10-3-1-8(6-11(10)16)23(21,22)7-2-4-12-9(5-7)13(17)20-14(18)19-12/h1-6H,(H4,17,18,19,20) |
InChI Key |
FQPCGSYKAFBZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















